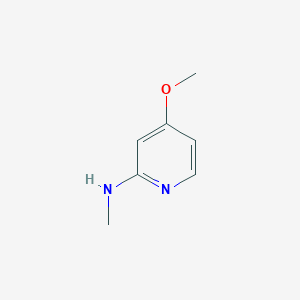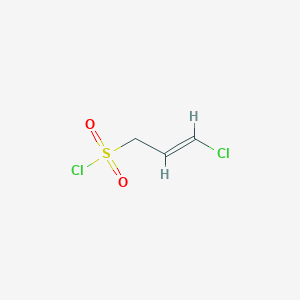
(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride
Descripción general
Descripción
(R)-5,5,5-trifluoro-2-(((R)-1-phenylethyl)amino)pentanamide hydrochloride is a synthetic organic compound characterized by its trifluoromethyl group and phenylethylamine moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (R)-1-phenylethylamine and a suitable carboxylic acid derivative.
Reaction Steps: The amine group of (R)-1-phenylethylamine reacts with the carboxylic acid derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of reactors and purification systems designed for large-scale chemical synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: Substitution reactions can occur at the trifluoromethyl group or the phenylethylamine moiety, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) under acidic conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines.
Reduction Products: Difluoromethyl or monofluoromethyl derivatives.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the phenylethylamine moiety interacts with biological targets. The exact mechanism depends on the specific application and target involved.
Comparación Con Compuestos Similares
5,5,5-trifluoro-2-(((S)-1-phenylethyl)amino)pentanamide hydrochloride: The enantiomer of the compound, differing in the stereochemistry at the chiral center.
5,5,5-trifluoro-2-(((R)-1-(4-methylphenyl)ethyl)amino)pentanamide hydrochloride: A structural analog with a methyl group on the phenyl ring.
Uniqueness: The presence of the trifluoromethyl group and the specific stereochemistry at the chiral center make this compound unique compared to its analogs. These features contribute to its enhanced chemical and biological properties.
Propiedades
IUPAC Name |
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O.ClH/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16;/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19);1H/t9-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXDGYFBQOTLF-FOKYBFFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1425869.png)




![Octahydro-pyrano[2,3-c]pyridine](/img/structure/B1425876.png)




![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
